![molecular formula C25H19ClN4O3 B2428782 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate CAS No. 1251695-41-6](/img/no-structure.png)

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

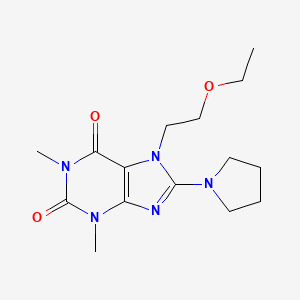

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a synthetic compound used in scientific experiments to determine its biological properties and potential implications in various fields . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .

Synthesis Analysis

The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This material is used to produce 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound is prepared after the reduction of this compound .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Piperidine derivatives, including Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new anticancer drugs .

Antiviral Applications

These compounds have also been explored for their antiviral properties . They could potentially be used in the treatment of various viral infections, contributing to the development of new antiviral medications .

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique chemical structure could be leveraged to develop more effective antimalarial drugs .

Antimicrobial and Antifungal Applications

These compounds have been found to have antimicrobial and antifungal properties . They could potentially be used in the development of new drugs to treat various bacterial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have also been explored for their potential use in the treatment of hypertension . They could contribute to the development of new antihypertensive medications .

Analgesic and Anti-inflammatory Applications

These compounds have shown potential as analgesic and anti-inflammatory agents . They could potentially be used in the development of new drugs to manage pain and inflammation .

Anti-Alzheimer Applications

Piperidine derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . They could contribute to the development of new drugs to treat this neurodegenerative disorder .

Antipsychotic Applications

Lastly, these compounds have shown potential as antipsychotic agents . They could potentially be used in the development of new drugs to treat various psychiatric disorders .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate involves the reaction of 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid with ethyl 3-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product.", "Starting Materials": [ "4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid", "ethyl 3-amino benzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid is reacted with ethyl 3-amino benzoate in the presence of DCC and DMAP to form the intermediate ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate.", "Step 2: The intermediate is then treated with benzoyl chloride to form the final product Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate." ] } | |

CAS-Nummer |

1251695-41-6 |

Molekularformel |

C25H19ClN4O3 |

Molekulargewicht |

458.9 |

IUPAC-Name |

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31) |

InChI-Schlüssel |

SFFCITISJJIWHN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)